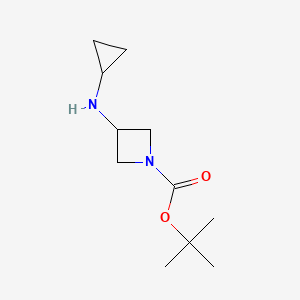

tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1342433-96-8 . It has a molecular weight of 212.29 . The IUPAC name for this compound is tert-butyl 3- (cyclopropylamino)-1-azetidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)12-8-4-5-8/h8-9,12H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder . It should be stored at a temperature of 4°C .Scientific Research Applications

Applications in N-heterocycle Synthesis

Chiral sulfinamides, especially tert-butanesulfinamide, are used in the asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, azetidines, and their derivatives, which are important for creating natural product structures and therapeutically relevant compounds. The review by Philip et al. (2020) focuses on tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis, highlighting its role in generating diverse structures applicable in therapeutic contexts (Philip, R., Radhika, S., Saranya, P., & Anilkumar, G., 2020).

Environmental and Health Impacts

Studies have been conducted on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), which are used to retard oxidative reactions in various products. Liu and Mabury (2020) provide insights into the presence of SPAs in environmental matrices and their implications for human health, suggesting a need for novel SPAs with lower toxicity and environmental impact (Liu, R., & Mabury, S., 2020).

Bioactive Compound Synthesis

Dembitsky (2006) reviews over 260 naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives, highlighting their potential as antioxidants, and anticancer, antimicrobial, and antibacterial agents. This review also considers synthetic compounds containing tertiary butyl groups, underscoring their applications in cosmetics, agronomy, and pharmaceutical industries (Dembitsky, V., 2006).

Nonchromatographic Bioseparation Processes

Three-phase partitioning (TPP) is explored as a nonchromatographic bioseparation technology for the extraction, separation, and purification of bioactive molecules. Yan et al. (2018) discuss the application of TPP in the separation and purification of proteins, enzymes, plant oils, polysaccharides, and other small molecule organic compounds, suggesting its potential in food, cosmetics, and medicine (Yan, J., Wang, Y., Qiu, W.-Y., Ma, H., Wang, Z., & Wu, J., 2018).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)12-8-4-5-8/h8-9,12H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWISGVCRMIUTMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734558 |

Source

|

| Record name | tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1342433-96-8 |

Source

|

| Record name | tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B596053.png)

![7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B596063.png)

![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)